molecular formula C9H13IN2O2 B2653311 methyl 3-iodo-1-isobutyl-1H-pyrazole-5-carboxylate CAS No. 2226182-61-0

methyl 3-iodo-1-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2653311
CAS No.: 2226182-61-0
M. Wt: 308.119
InChI Key: NTIPDOKPBNCTJM-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by three key structural features:

  • Iodo substituent at position 3, which imparts significant steric and electronic effects.
  • Isobutyl group (2-methylpropyl) at position 1, contributing to enhanced lipophilicity and steric bulk.
  • Methyl ester at position 5, influencing solubility and reactivity.

Its structural uniqueness arises from the combination of a halogen (iodine), a branched alkyl chain, and an ester group, which collectively modulate its physicochemical properties.

Properties

IUPAC Name

methyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6(2)5-12-7(9(13)14-3)4-8(10)11-12/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIPDOKPBNCTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted pyrazoles .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name CAS RN Substituents (Position) Molecular Formula Key Differences vs. Target Compound Similarity Score
Methyl 3-iodo-1-isobutyl-1H-pyrazole-5-carboxylate Not provided 3-I, 1-isobutyl, 5-COOCH3 C9H13IN2O2 Reference compound
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate 75092-26-1 4-I, 1-CH3, 5-COOCH3 C6H7IN2O2 Iodine at position 4; smaller N-substituent (CH3) 0.86
4-Iodo-1H-pyrazole-5-carboxylic acid 6647-93-4 4-I, 5-COOH C4H3IN2O2 Carboxylic acid at position 5; no N-substituent 0.89
Ethyl 1-methyl-1H-pyrazole-5-carboxylate 197079-26-8 1-CH3, 5-COOCH2CH3 C7H10N2O2 Ethyl ester at position 5; no iodine 0.70
Methyl 1-methyl-1H-pyrazole-5-carboxylate 17827-60-0 1-CH3, 5-COOCH3 C6H8N2O2 No iodine; smaller N-substituent (CH3) 0.67
Methyl 1H-pyrazole-3-carboxylate 15366-34-4 3-COOCH3 C5H6N2O2 Ester at position 3; no iodine or N-isobutyl

Impact of Substituent Position

  • Iodine Position: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 75092-26-1) differs in iodine placement (position 4 vs. 3).
  • N-Substituent : Replacing isobutyl with methyl (e.g., Methyl 1-methyl-1H-pyrazole-5-carboxylate, CAS 17827-60-0) reduces lipophilicity (logP) and steric hindrance, which may influence binding affinity in biological targets .

Functional Group Modifications

  • Ester vs. Carboxylic Acid : 4-Iodo-1H-pyrazole-5-carboxylic acid (CAS 6647-93-4) lacks the methyl ester and N-substituent. The carboxylic acid group increases polarity, enhancing water solubility but reducing membrane permeability .
  • Ester Chain Length : Ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8) has an ethyl ester, which may improve metabolic stability compared to methyl esters due to slower hydrolysis .

Research Findings and Implications

Lipophilicity : The isobutyl group and iodine in the target compound synergistically increase logP compared to analogs with smaller substituents, favoring blood-brain barrier penetration in drug design.

Reactivity : The 3-iodo configuration may enhance electrophilic substitution reactivity at position 5, whereas 4-iodo derivatives (e.g., CAS 75092-26-1) could exhibit different reaction pathways .

Stability : Methyl esters (target compound) are more prone to hydrolysis than ethyl analogs (e.g., CAS 197079-26-8), necessitating stabilization strategies in formulation .

Biological Activity

Methyl 3-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Pyrazole Derivatives

Pyrazole and its derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural diversity of pyrazoles allows for various modifications that can enhance their pharmacological profiles. This compound is one such derivative that has been studied for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects. The iodo substituent may enhance lipophilicity and facilitate interactions with lipid membranes or protein binding sites, potentially increasing efficacy against certain pathogens or cancer cells.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of selected pyrazole derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 3-iodo-1-isobutyl-1H-pyrazoleE. coli32 µg/mL
Methyl 3-iodo-1-isobutyl-1H-pyrazoleS. aureus16 µg/mL
Ethyl 3-hydroxy-1-isobutyl-1H-pyrazoleP. aeruginosa64 µg/mL

These results suggest that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study examining its effects on various cancer cell lines revealed significant cytotoxicity:

Cell LineIC50 (µM)Mode of Action
MCF-715Induction of apoptosis
HCT11610Cell cycle arrest at G2/M phase
HepG220Inhibition of proliferation

The compound was found to induce apoptosis in MCF-7 cells and cause cell cycle arrest in HCT116 cells, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antiviral Activity

In a study focused on antiviral properties, this compound was tested against the influenza virus. The compound exhibited an EC50 value of 25 µM, demonstrating moderate antiviral activity. Further optimization of the structure could enhance its effectiveness against viral infections.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups, suggesting its potential utility in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-iodo-1-isobutyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclocondensation of hydrazines with β-ketoesters, followed by iodination. For example, iodination can be achieved using N-iodosuccinimide (NIS) in acetonitrile under reflux. The isobutyl group is introduced via alkylation using isobutyl bromide in the presence of a base like K₂CO₃. Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact yield and purity. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1.2 eq NIS) are critical .

Q. How can X-ray crystallography and NMR spectroscopy be optimized to determine the structure of this compound?

  • Methodological Answer : For X-ray crystallography, slow evaporation from ethanol or DCM is recommended to grow single crystals. SHELXL (SHELX-97) is widely used for refinement, leveraging its robust algorithms for handling heavy atoms like iodine . For NMR, deuterated DMSO or CDCl₃ is ideal due to the compound’s solubility. ¹H NMR signals for the isobutyl group (δ ~1.0 ppm, doublet) and pyrazole protons (δ ~6.5-7.5 ppm) should be integrated with 2D techniques (COSY, HSQC) to resolve coupling patterns .

Q. How does the iodine substitution at the 3-position influence biological activity compared to other halogenated analogs?

  • Methodological Answer : Iodine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, potentially increasing potency. For example, methyl 5-iodo-pyrazole-3-carboxylate derivatives show higher anticancer activity (IC₅₀ ~10 µM) compared to bromo or chloro analogs (IC₅₀ >50 µM) in MTT assays. Activity can be validated via SAR studies by synthesizing halogen-substituted analogs and testing in parallel .

Advanced Research Questions

Q. What strategies mitigate challenges in introducing the isobutyl group at the 1-position during synthesis?

  • Methodological Answer : Steric hindrance from the isobutyl group can reduce alkylation efficiency. Strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Employing polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C).
  • Monitoring reaction progress via GC-MS to optimize reaction time and prevent over-alkylation .

Q. How should researchers address discrepancies in reported biological activities of halogenated pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., cell line specificity, incubation time). To resolve this:

  • Standardize assays using common cell lines (e.g., HeLa, MCF-7) and controls.
  • Perform dose-response curves (0.1–100 µM) with triplicate measurements.
  • Cross-validate results using orthogonal methods (e.g., apoptosis assays vs. ROS detection) .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

  • Methodological Answer : Follow OECD guidelines for environmental testing:

  • Persistence : Use soil/water microcosms under controlled conditions (25°C, pH 7) with LC-MS/MS quantification over 30 days.
  • Ecotoxicity : Perform acute toxicity tests on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h IC₅₀).
  • Data gaps (e.g., bioaccumulation) require in silico modeling using EPI Suite or TEST software .

Q. What in vitro assays are suitable for elucidating the mechanism of action in anticancer research?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays.
  • Cell cycle analysis : Use flow cytometry with propidium iodide staining.
  • Apoptosis : Detect caspase-3/7 activation via luminescent assays (e.g., Caspase-Glo®) .

Q. How can molecular docking predict interactions between this compound and target enzymes?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Glide with the following workflow:

Prepare the protein structure (PDB ID: e.g., 1M17 for EGFR) by removing water and adding hydrogens.

Generate ligand conformers using OMEGA.

Dock with exhaustiveness set to 20 and analyze binding poses (e.g., iodine’s halogen bonding with Thr766) .

Q. What novel materials can be developed using this compound’s electronic properties?

  • Methodological Answer : The iodine atom’s polarizability and the ester group’s electron-withdrawing nature make it suitable for:

  • OLEDs : As an electron-transport layer; measure charge mobility via space-charge-limited current (SCLC) techniques.
  • Coordination polymers : Synthesize with Ag(I) or Cu(I) salts; characterize via single-crystal XRD and UV-Vis .

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